molecular formula C23H16O5 B12139915 (2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate

(2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate

Cat. No.: B12139915
M. Wt: 372.4 g/mol
InChI Key: RMVUDZZMZNRVBR-UCBHFQESSA-N
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Description

The compound (2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate is a benzofuran derivative featuring a fused bicyclic core with a conjugated ketone group at position 2. The Z-configuration of the methylfuran-substituted exocyclic double bond and the E-configuration of the cinnamate ester side chain define its stereochemical identity. Its molecular formula is C₂₄H₁₈O₆, with a calculated molecular weight of 402.39 g/mol (based on substituent analysis from and ).

Properties

Molecular Formula

C23H16O5

Molecular Weight

372.4 g/mol

IUPAC Name

[(2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C23H16O5/c1-15-7-9-17(26-15)14-21-23(25)19-11-10-18(13-20(19)28-21)27-22(24)12-8-16-5-3-2-4-6-16/h2-14H,1H3/b12-8+,21-14-

InChI Key

RMVUDZZMZNRVBR-UCBHFQESSA-N

Isomeric SMILES

CC1=CC=C(O1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)/C=C/C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C=CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate typically involves multi-step organic reactions. One common approach is the condensation of 5-methylfuran-2-carbaldehyde with 3-oxo-2,3-dihydro-1-benzofuran-6-carboxylic acid, followed by esterification with (2E)-3-phenylprop-2-enoic acid. The reaction conditions often require the use of catalysts such as p-toluenesulfonic acid and solvents like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems for precise control of reaction parameters is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan and benzofuran rings can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the carbonyl group in the benzofuran moiety can yield alcohol derivatives.

    Substitution: The phenylpropene moiety can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of Lewis acids.

Major Products

    Oxidation: Oxidized derivatives of the furan and benzofuran rings.

    Reduction: Alcohol derivatives of the benzofuran moiety.

    Substitution: Substituted phenylpropene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential as therapeutic agents. Their ability to interact with biological targets makes them candidates for drug development.

Industry

In the materials science industry, this compound is investigated for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of (2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The exact pathways and molecular targets depend on the specific biological context and the derivatives used.

Comparison with Similar Compounds

Compound A : [(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] (E)-3-phenylprop-2-enoate

  • Key differences : Replaces the 5-methylfuran group with a 3,4-dimethoxyphenyl substituent.
  • Molecular weight : 428.13 g/mol.
  • Implications : The methoxy groups enhance lipophilicity (predicted XLogP3 ~5.2) and may improve membrane permeability compared to the methylfuran analog. However, bulkier aromatic substituents could reduce solubility in aqueous media.

Compound B : [(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] methanesulfonate

  • Key differences : Features a 2,5-dimethoxyphenyl group and a methanesulfonate ester.
  • Molecular weight : 376.06 g/mol.
  • Implications: The sulfonate ester increases polarity (higher hydrogen bond acceptor count: 9 vs.

Ester Group Modifications

Compound C : Ethyl 2-({(2Z)-2-[(5-methylfuran-2-yl)methylene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)propanoate

  • Key differences: Replaces the cinnamate ester with an ethyl propanoate group.
  • Molecular weight : 386.39 g/mol.
  • Implications : The shorter alkyl chain and ether linkage may reduce steric hindrance, enhancing metabolic stability. However, the absence of the conjugated cinnamate system could diminish UV absorption properties relevant to photostability studies.

Compound D : [(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 3,4,5-trimethoxybenzoate

  • Key differences : Substitutes the cinnamate ester with a 3,4,5-trimethoxybenzoate group.
  • Molecular weight : 492.5 g/mol.

Hybrid Structural Analogues

Compound E : [(2Z)-3-oxo-2-[(4-propan-2-ylphenyl)methylidene]-1-benzofuran-6-yl] 2,6-dimethoxybenzoate

  • Key differences : Incorporates a 4-isopropylphenyl group and a 2,6-dimethoxybenzoate ester.
  • Molecular weight : 464.48 g/mol.
  • Implications : The isopropyl group introduces steric bulk, which may hinder enzymatic degradation, while the dimethoxybenzoate could enhance binding affinity to aromatic receptor pockets.

Comparative Analysis Table

Property Target Compound Compound A Compound B Compound C Compound D
Molecular Weight 402.39 g/mol 428.13 g/mol 376.06 g/mol 386.39 g/mol 492.5 g/mol
Substituent (R₁) 5-methylfuran-2-yl 3,4-dimethoxyphenyl 2,5-dimethoxyphenyl 5-methylfuran-2-yl 3,4-dimethoxyphenyl
Ester Group (R₂) Cinnamate (E) Cinnamate (E) Methanesulfonate Ethyl propanoate 3,4,5-trimethoxybenzoate
Predicted XLogP3 ~4.1 ~5.2 ~3.8 ~3.5 4.9
Hydrogen Bond Acceptors 6 8 9 7 9

Research Implications

  • Bioactivity : The cinnamate ester in the target compound and Compound A may facilitate π-π stacking with biological targets like enzyme active sites, whereas sulfonate or methoxy-rich analogs (Compounds B, D) could favor ionic or van der Waals interactions.
  • Metabolism: Ethyl propanoate (Compound C) and methanesulfonate (Compound B) esters are more resistant to esterase hydrolysis than cinnamate esters, suggesting prolonged half-lives in vivo.
  • Solubility : The target compound’s balance of methylfuran (moderate lipophilicity) and cinnamate (polarity) may offer intermediate solubility, advantageous for formulation development compared to highly lipophilic analogs like Compound D.

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